REACTION_CXSMILES
|
[N+:1]([CH2:4][C:5]1([CH2:15][C:16](OCC)=O)[CH2:14][CH2:13][C:8]2([O:12][CH2:11][CH2:10][O:9]2)[CH2:7][CH2:6]1)([O-])=O.CC[OH:23]>[Ni]>[O:12]1[C:8]2([CH2:13][CH2:14][C:5]3([CH2:15][CH2:16][NH:1][C:4]3=[O:23])[CH2:6][CH2:7]2)[O:9][CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
109 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC1(CCC2(OCCO2)CC1)CC(=O)OCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under H2 atmosphere at rt for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with a mixture of DCM and MeOH (1/1 (v/v), 500 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrated was concentrated in vacuo
|
Type
|
WASH
|
Details
|
the residue was washed with a mixture of PE and EtOAc (10/1 (v/v), 800 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCC1(C(NCC1)=O)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 g | |
YIELD: PERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |